molecular formula C8H4N2O4 B1395283 2-Cyano-3-nitrobenzoic acid CAS No. 1260834-31-8

2-Cyano-3-nitrobenzoic acid

Cat. No.: B1395283
CAS No.: 1260834-31-8
M. Wt: 192.13 g/mol
InChI Key: DFPVVWZPOOLICC-UHFFFAOYSA-N
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Description

2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (-CN) at the second position and a nitro group (-NO2) at the third position

Safety and Hazards

2-Cyano-3-nitrobenzoic acid is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, indicating potential health risks . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions of research on 2-Cyano-3-nitrobenzoic acid could involve exploring its potential applications in various fields. For instance, nitro compounds are important in synthetic organic chemistry and have applications in medicinal, pharmaceutical, and industrial areas .

Biochemical Analysis

Biochemical Properties

2-Cyano-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they can influence the enzyme’s activity and, consequently, the cellular oxidative stress levels. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as kinases and phosphatases, this compound can alter gene expression patterns and cellular metabolism. For example, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce conformational changes in proteins, affecting their function. These changes can lead to alterations in gene expression, as the modified proteins may act as transcription factors or co-factors in the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the antioxidant capacity of cells. At high doses, it can exhibit toxic effects, including oxidative damage and inflammation. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of this compound can influence its biological activity, as it determines the local concentration of the compound in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid derivatives. For example, nitration of methyl benzoate followed by hydrolysis can yield 3-nitrobenzoic acid, which can then be further modified to introduce the cyano group . Another method involves the oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and subsequent functional group transformations. The use of mixed acid systems (nitric acid and sulfuric acid) for nitration is common, followed by controlled hydrolysis and cyanation reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used to convert the cyano group to other functional groups.

Major Products

    Reduction: Reduction of the nitro group yields 2-cyano-3-aminobenzoic acid.

    Nucleophilic Substitution: Conversion of the cyano group can yield amides or carboxylic acids, depending on the reagents used.

Scientific Research Applications

2-Cyano-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPVVWZPOOLICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697219
Record name 2-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260834-31-8
Record name 2-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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